molecular formula C8H5ClN4 B14068787 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- CAS No. 56107-74-5

1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-

Cat. No.: B14068787
CAS No.: 56107-74-5
M. Wt: 192.60 g/mol
InChI Key: DPJWJUNYATWWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- is an aromatic heterocyclic compound that belongs to the family of tetrazines. Tetrazines are known for their high nitrogen content and unique electronic properties, making them valuable in various scientific and industrial applications. The compound 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- is characterized by the presence of a tetrazine ring substituted with a 4-chlorophenyl group, which imparts specific chemical and physical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- follows similar synthetic routes but often employs more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors, to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazines, pyridazines, and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- involves its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. The tetrazine ring acts as a diene, reacting with dienophiles to form stable adducts. This reactivity is exploited in bioorthogonal chemistry for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrazine, 3-phenyl-: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.

    1,2,4,5-Tetrazine, 3-(4-methylphenyl)-: Similar structure but with a 4-methylphenyl group.

    1,2,4,5-Tetrazine, 3-(4-nitrophenyl)-: Similar structure but with a 4-nitrophenyl group.

Uniqueness

1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise reactivity and stability .

Properties

CAS No.

56107-74-5

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C8H5ClN4/c9-7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H

InChI Key

DPJWJUNYATWWES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.